1-Bromo-3-(ethoxymethyl)-5-fluorobenzene
Overview
Description
1-Bromo-3-(ethoxymethyl)-5-fluorobenzene is an organic compound with the chemical formula C9H10BrFO . It is mainly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene consists of a benzene ring substituted with a bromo group, a fluoro group, and an ethoxymethyl group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Physical And Chemical Properties Analysis
1-Bromo-3-(ethoxymethyl)-5-fluorobenzene is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, density, and refractive index, are not provided in the search results.Scientific Research Applications
Chemoselective Synthesis
The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo- and chloro-fluorobenzenes demonstrates the chemoselectivity of this process, providing a reliable platform for synthesizing various fluorobenzoic acid derivatives from available raw materials. This method retains fluorine substituents, indicating anion-radical activation of aryl halides, and has been elaborated for good yield production of fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
Photofragment Spectroscopy
The ultraviolet photodissociation of 1-bromo-3-fluorobenzene and its derivatives at 266 nm has been studied using a universal crossed molecular beams machine combined with photofragment translational spectroscopy. This research offers insights into the energy distributions and anisotropy parameters of photofragments, contributing to a deeper understanding of the photodissociation mechanism and the substitution effect of fluorine atoms (Xi-Bin Gu et al., 2001).
Heterocyclic Synthesis
The reaction of fluorinated lithiobenzenes with halobenzaldehydes and subsequent treatment has efficiently led to the synthesis of aryl- or arylmethylacridinones, showcasing the utility of fluorinated benzene derivatives in constructing complex heterocyclic structures (Kobayashi et al., 2013).
Synthesis of Radiopharmaceutical Precursors
1-Bromo-4-[18F]fluorobenzene serves as a crucial synthon for 18F-arylation reactions in the production of radiopharmaceuticals. Its preparation via nucleophilic aromatic substitution reactions emphasizes the importance of bromo-fluorobenzenes in developing diagnostic tools (Ermert et al., 2004).
Electrolyte Additives for Lithium-ion Batteries
Research on novel bi-functional electrolyte additives like 4-bromo-2-fluoromethoxybenzene for lithium-ion batteries highlights the role of fluorinated benzene derivatives in enhancing battery safety and performance. These additives can polymerize to form protective films and improve thermal stability without compromising battery cycle performance (Zhang Qian-y, 2014).
Mechanism of Action
The mechanism of action of 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene in chemical reactions would depend on the specific reaction conditions and the other reactants involved. For example, in an E2 elimination reaction, a base could deprotonate a hydrogen atom adjacent to the bromine atom, leading to the formation of a double bond and the expulsion of the bromine atom .
Safety and Hazards
While specific safety and hazard information for 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene is not available in the search results, brominated organic compounds can be hazardous. They are typically highly flammable and can react with some metals to form dangerous products . Proper safety precautions should be taken when handling this compound.
properties
IUPAC Name |
1-bromo-3-(ethoxymethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYOWLCDMFBPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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